2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
CAS No.: 51640-97-2
Cat. No.: VC21272970
Molecular Formula: C9H11N3O2
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51640-97-2 |
|---|---|
| Molecular Formula | C9H11N3O2 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H11N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H2,(H,13,14)(H2,10,11,12) |
| Standard InChI Key | VRWCLZQPQNNJAU-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NC(=N2)N)C(=O)O |
| Canonical SMILES | C1CCC2=C(C1)C(=NC(=N2)N)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is a heterocyclic compound that combines a partially hydrogenated quinazoline ring system with strategically positioned functional groups. The compound is formally identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 51640-97-2 |
| Molecular Formula | C9H11N3O2 |
| Molar Mass | 193.2 g/mol |
| Synonyms | 2-Amino-4-carboxyquinazoline; 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid |
The compound belongs to the broader class of quinazolines, which are heterocyclic compounds containing a fused benzene ring and a pyrimidine ring with two nitrogen atoms .
Structural Features
The structure of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is characterized by:
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A bicyclic system featuring a quinazoline core
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Hydrogenation at positions 5, 6, 7, and 8 (tetrahydro group)
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An amino group (-NH2) at position 2
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A carboxylic acid group (-COOH) at position 4
This unique structural arrangement contributes to its chemical reactivity and potential biological activities. The fused bicyclic system provides structural rigidity, while the functional groups offer sites for chemical modifications and interactions with biological targets.
Physical and Chemical Properties
Physical Properties
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid presents as a white or similar white crystalline solid with the following physical characteristics:
The compound's relatively high melting point and solubility properties are consistent with its polar functional groups and heterocyclic structure .
Chemical Properties
The chemical behavior of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is influenced by its functional groups and heterocyclic structure:
The compound's moderate XLogP3 value of 0.9 suggests a balance between hydrophilic and lipophilic properties, which could be advantageous for pharmaceutical applications. The hydrogen bond donor and acceptor counts indicate significant potential for intermolecular interactions .
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid can be achieved through several methods, with reactions involving α-aminoamidines being particularly significant .
The synthesis generally involves controlled reaction conditions to ensure proper formation of the quinazoline ring system with the desired functional groups at specific positions. The procedures often emphasize the need for controlled temperatures and the use of protecting groups to facilitate further functionalization.
Synthesis Using α-Aminoamidines
A notable advancement in the synthesis of tetrahydroquinazoline derivatives involves the use of α-aminoamidines as key reagents:
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α-Aminoamidines react with bis-benzylidene cyclohexanones under mild conditions
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The reaction proceeds with excellent yields and features easy workup compared to traditional methods
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The resulting tetrahydroquinazoline derivatives often contain protecting groups that can be subsequently cleaved to allow further functionalization
For example, Boc-derivatives of tetrahydroquinazolines can be cleaved with good yield by treatment with concentrated HCl in methanol at 40°C for 24 hours, resulting in compounds with free amino groups that serve as valuable building blocks for further synthetic transformations .
Chemical Reactivity
Reactive Sites
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid possesses several reactive sites that enable diverse chemical transformations:
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The amino group at position 2 can participate in:
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Acylation reactions
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Alkylation reactions
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Condensation reactions with carbonyl compounds
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The carboxylic acid group at position 4 can undergo:
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Esterification reactions
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Amidation reactions forming amide bonds
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Reduction to alcohols or aldehydes
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The nitrogen atoms in the quinazoline ring can serve as:
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Nucleophilic centers
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Coordination sites for metal complexation
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Sites for alkylation or arylation
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Protection and Deprotection Strategies
In the synthesis and modification of tetrahydroquinazoline derivatives related to 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, protecting groups play a crucial role:
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Protecting groups such as tert-butyl can be employed during synthesis to prevent unwanted side reactions
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Boc-protecting groups on the amino functionality can be readily cleaved under acidic conditions
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These protection/deprotection strategies enable selective functionalization of specific sites within the molecule
The ability to selectively protect and deprotect functional groups makes this compound a versatile building block for the synthesis of more complex structures with potential biological activities .
Biological Activities and Applications
Research Applications
The compound has several important research applications:
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Non-human research applications as specified by suppliers
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Serving as a building block in medicinal chemistry
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Use in structure-activity relationship studies
The distinctive structure and functional groups of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid make it a valuable compound for various research endeavors in organic and medicinal chemistry.
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